

# Regulatory Deep Dive: Global Status of AMP-90 in Cosmetic Formulations

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## Compound of Interest

Compound Name: AMP-90

Cat. No.: B1168582

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## Introduction

**AMP-90**, chemically known as 2-Amino-2-methyl-1-propanol, is a widely utilized ingredient in the cosmetics and personal care industry. Its primary function is as a pH adjuster, where it aids in neutralizing acidic components, thereby stabilizing the formulation and ensuring it is gentle on the skin and hair. This technical guide provides a comprehensive overview of the current regulatory landscape for **AMP-90** in major global markets, details key safety evaluation protocols, and explores potential biological signaling pathways of relevance.

## Global Regulatory Status of AMP-90

The permissible use of **AMP-90** in cosmetic products is governed by the regulations of national and regional authorities. Below is a summary of its status in the United States, the European Union, China, and Japan.

### United States

In the United States, the safety of cosmetic ingredients is overseen by the Food and Drug Administration (FDA), with safety assessments often conducted by the Cosmetic Ingredient Review (CIR) Expert Panel. The CIR has reviewed Aminomethyl Propanol and concluded that it is safe for use in cosmetics. Initially deemed safe at concentrations up to 1%, a subsequent re-evaluation in 2007, based on new data, expanded this assessment to include concentrations up to 7%.

### European Union

The European Union regulates cosmetic ingredients through its Cosmetics Regulation (EC) No. 1223/2009. Aminomethyl Propanol is listed in Annex III, which contains a list of substances that cosmetic products must not contain except subject to the restrictions laid down.<sup>[1]</sup> The use of **AMP-90** is permitted with the following stipulations:

- Purity: A minimum purity of 99%.
- Secondary Amines: A maximum concentration of 0.5%.
- Nitrosamines: A maximum concentration of 50 µg/kg.
- Formulation Constraint: It must not be used in combination with nitrosating agents.

It is important to note that in December 2022, Austria submitted a proposal to the European Chemicals Agency (ECHA) to classify Aminomethyl Propanol as Reprotoxic 1B.<sup>[2][3]</sup> This proposal is currently under review and, if adopted, could significantly impact its use in cosmetics within the EU.

## China

In China, cosmetic ingredients are regulated by the National Medical Products Administration (NMPA). Aminomethyl Propanol is listed in the Inventory of Existing Cosmetic Ingredients in China (IECIC) 2021.<sup>[4][5]</sup> Ingredients listed in the IECIC are permitted for use in cosmetic products. While the inventory confirms its status as an existing ingredient, specific concentration limits are not publicly detailed in the same manner as in the EU regulations. Companies are responsible for ensuring the safety of their products and may be required to provide safety assessment data.

## Japan

Japan's cosmetic regulations are overseen by the Ministry of Health, Labour and Welfare (MHLW) under the Pharmaceutical and Medical Device Act. The regulatory framework is based on a system of standards that includes a "negative list" of prohibited ingredients and "positive lists" for specific categories like preservatives and UV absorbers.<sup>[6][7]</sup> Aminomethyl Propanol is not found on the negative list and, as a pH adjuster, does not fall into the categories requiring positive list inclusion.<sup>[8][9][10][11][12]</sup> The responsibility for ensuring the safety of cosmetic ingredients that are not explicitly restricted lies with the manufacturer or importer.<sup>[6]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative restrictions and specifications for **AMP-90** in various regions.

Table 1: Maximum Use Concentrations

Region/Authority	Maximum Permitted Concentration
USA (CIR)	7%
European Union	Not explicitly defined, but subject to purity and impurity limits.
China	Not explicitly defined, as it is an existing ingredient in IECIC.
Japan	No specific limit; manufacturer's responsibility to ensure safety.

Table 2: Purity and Impurity Limits (European Union)

Parameter	Limit
Purity	≥ 99%
Secondary Amine Content	≤ 0.5%
Nitrosamine Content	≤ 50 µg/kg

## Experimental Protocols for Safety Assessment

The safety of **AMP-90** has been established through a series of toxicological studies. The methodologies for these key experiments are outlined below, based on internationally recognized guidelines, primarily from the Organisation for Economic Co-

operation and Development (OECD).

## Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- **Test System:** Typically, a single healthy young adult albino rabbit is used for the initial test.
- **Application:** A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of clipped skin (approximately 6 cm<sup>2</sup>). The site is then covered with a gauze patch and a semi-occlusive dressing.
- **Exposure:** The exposure duration is typically 4 hours.
- **Observation:** After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then periodically for up to 14 days.
- **Scoring:** The reactions are scored on a scale of 0 (no reaction) to 4 (severe reaction).

## Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or damage.

- **Test System:** Healthy young adult albino rabbits are used.
- **Application:** A single dose of 0.1 mL of the liquid test substance or 0.1 g of the solid substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for effects on the cornea, iris, and conjunctiva.
- **Scoring:** Lesions are scored based on a standardized system. The reversibility of the effects is also assessed.

## Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for testing for skin sensitization potential as it provides a quantitative measure of the induced immune response.

- **Test System:** Typically, mice (e.g., CBA/J strain) are used.
- **Application:** The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
- **Proliferation Measurement:** On day 5, a solution of <sup>3</sup>H-methyl thymidine is injected intravenously. This radiolabel is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.
- **Analysis:** After a set period, the mice are euthanized, and the auricular lymph nodes are excised. The level of <sup>3</sup>H-methyl thymidine incorporation is measured using a scintillation counter.
- **Interpretation:** A stimulation index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is generally considered a positive result for sensitization.

## Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- **Test System:** Several strains of the bacterium *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*) are used.
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes, to mimic mammalian metabolism).
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.
- **Incubation:** The plates are incubated for 48-72 hours.
- **Interpretation:** If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies on the minimal medium. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

## Signaling Pathways and Experimental Workflows

### Potential Signaling Pathway Involvement

While direct research on **AMP-90**'s influence on specific signaling pathways in a cosmetic context is limited, the broader field of skin inflammation offers relevant insights for the target audience. One area of interest is the role of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous signaling proteins involved in inflammation. For instance, Hsp90 is known to be involved in the IL-17 signaling pathway, which is a key driver of inflammatory skin diseases. Although **AMP-90** is not directly related to Hsp90, understanding such pathways is critical for researchers in dermatology and drug development.



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